Gnetifolin A

概要

説明

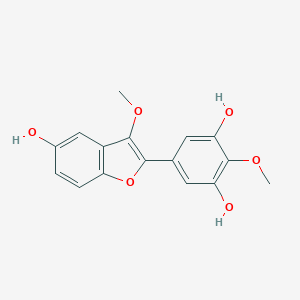

Gnetifolin A is a naturally occurring stilbenoid compound isolated from the ethyl acetate fraction of the stem of Gnetum parvifolium (Warb.) C.Y. Cheng. It is structurally characterized as 2-(3’,5’-dihydroxy-4’-methoxyphenyl)-3-methoxy-5-hydroxybenzofuran . Stilbenoids are known for their valuable properties, including antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Gnetifolin A involves the isolation from the ethyl acetate fraction of the stem of Gnetum parvifolium. The structure is established using spectroscopic methods such as UV, IR, MS, 1H NMR, 13C NMR, and 2D-NMR .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through extraction from natural sources, specifically from the stems of Gnetum parvifolium .

化学反応の分析

Oxidation Reactions

Gnetifolin A’s phenolic and stilbene moieties make it susceptible to oxidation. Key pathways include:

Oxidative Coupling

Stilbenoids like this compound undergo oxidative dimerization, forming complex oligomers. For example, biomimetic synthesis of related stilbenolignans involves peroxidase- or laccase-catalyzed coupling, producing dimers such as gnetucleistol F and gnetifolin F .

Example Reaction:

Quinone Formation

Phenolic groups in this compound oxidize to quinones under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), altering biological activity .

Reduction Reactions

The central double bond in this compound’s stilbene scaffold can be hydrogenated:

Catalytic Hydrogenation:

This reaction saturates the C=C bond, reducing photochemical instability .

Acetylation

Hydroxyl groups in this compound react with acetic anhydride to form acetyl derivatives. A study on Parvifolol A (structurally analogous) showed complete acetylation using Ac₂O/pyridine, confirmed by NMR shifts :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, 24 h, RT | Acetylated derivative | 67% |

Methylation

Methoxyl groups in this compound can be introduced via methyl iodide (CH₃I) under alkaline conditions .

Glycosidic Bond Cleavage

If this compound contains glycosidic linkages (common in stilbenoids), acid hydrolysis releases the aglycone:

Enzymatic and Biomimetic Reactions

This compound’s biosynthesis likely involves oxidative dimerization of resveratrol precursors. In vitro studies on related compounds demonstrate that horseradish peroxidase or Fe³⁺/H₂O₂ systems catalyze dimer formation .

Key Enzymes:

-

Chalcone synthase (CHS)

-

Laccases

Reactivity Table

科学的研究の応用

Chemical Properties and Structure

Gnetifolin A is characterized by its complex structure, which includes multiple hydroxyl groups that enhance its biological activities. Its chemical structure is defined as 2-(3’,5’-dihydroxy-4’-methoxyphenyl)-3-methoxy-5-hydroxybenzofuran. The compound is primarily isolated from the ethyl acetate fraction of the stem of Gnetum parvifolium using various spectroscopic methods for structural elucidation.

Scientific Research Applications

This compound has several key applications in scientific research:

- Chemistry : It serves as a model compound for studying the chemical behavior of stilbenoids and their derivatives. Its unique structural features allow researchers to explore various chemical reactions, including oxidation, reduction, and substitution.

- Biology : The compound is investigated for its potential biological activities, including antioxidant and anticancer properties. Its ability to scavenge free radicals and modulate inflammatory pathways positions it as a candidate for further biological exploration.

- Medicine : Ongoing research aims to explore this compound's therapeutic applications, particularly in treating diseases related to oxidative stress and inflammation. Its anticancer potential has been highlighted in several studies.

- Industry : this compound is studied for its potential use as a natural antioxidant in food and cosmetic products, capitalizing on its ability to inhibit oxidative damage.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it effectively scavenges free radicals, which is crucial in preventing oxidative stress-related cellular damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has shown that this compound can significantly reduce DPPH radicals.

Anti-inflammatory Effects

In vitro studies suggest that this compound can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α. This activity positions it as a potential therapeutic agent for inflammatory diseases.

Anticancer Potential

This compound's anticancer effects have been documented in various studies. It has demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound also inhibits cell proliferation by interfering with cell cycle progression.

Antiviral Activity

Recent molecular docking studies have indicated this compound's potential as an antiviral agent against SARS-CoV-2, showing promising binding affinities to the viral main protease, suggesting it could inhibit viral replication.

Case Studies

Several case studies have explored the pharmacological applications of this compound:

- Hepatoprotective Activity : In a study assessing hepatoprotective effects against carbon tetrachloride (CCl4)-induced liver toxicity, this compound demonstrated significant protective effects at certain concentrations.

- In Vitro Studies : Various in vitro assays using different cell lines have evaluated the safety and efficacy of this compound. MTT assays indicated low toxicity levels while providing effective protective measures against oxidative stress-induced damage.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Effective free radical scavenging |

| Anti-inflammatory | Cytokine Profiling | Downregulation of IL-6, TNF-α |

| Anticancer | Apoptosis Assays | Induction of apoptosis in cancer cell lines |

| Antiviral | Molecular Docking | Strong binding affinity to SARS-CoV-2 Mpro |

作用機序

The mechanism of action of Gnetifolin A involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

類似化合物との比較

Similar Compounds

Resveratrol: A well-known stilbenoid with antioxidant and anticancer properties.

Piceatannol: A stilbenoid with anti-inflammatory and anticancer activities.

Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.

Gnetol: Another stilbenoid found in Gnetum species with antioxidant properties.

Uniqueness of Gnetifolin A

This compound is unique due to its specific structural features, including the presence of methoxy and hydroxy groups on the benzofuran ring. These structural characteristics contribute to its distinct chemical behavior and biological activities compared to other stilbenoids .

生物活性

Gnetifolin A, a stilbenolignan derived from the plant Gnetum parvifolium, has garnered attention due to its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxyl groups that contribute to its biological properties. The compound has been studied for its potential pharmacological effects, including anti-inflammatory, antioxidative, antibacterial, anticancer, and antiviral activities .

Biological Activities

1. Antioxidant Activity

this compound exhibits significant antioxidant properties. Research has demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells . The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that this compound has a strong capacity to reduce DPPH radicals, showcasing its potential as an antioxidant agent.

2. Anti-inflammatory Effects

In vitro studies have suggested that this compound can inhibit inflammatory pathways. It has been shown to downregulate pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell lines . This activity positions this compound as a candidate for therapeutic applications in inflammatory diseases.

3. Anticancer Potential

this compound's anticancer effects have been explored in several studies. It has demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . Furthermore, it inhibits cell proliferation by interfering with cell cycle progression.

4. Antiviral Activity

Recent molecular docking studies have highlighted this compound's potential as an antiviral agent against SARS-CoV-2. The compound showed promising binding affinities to the main protease of SARS-CoV-2, suggesting that it may inhibit viral replication . The binding affinity values obtained through molecular docking studies indicate that this compound could serve as a lead compound in developing antiviral therapies.

Case Studies

Several case studies have explored the pharmacological applications of this compound:

- Hepatoprotective Activity : In a study assessing the hepatoprotective effects of compounds derived from Gnetum ula, this compound was noted for its protective effects against carbon tetrachloride (CCl4) induced liver toxicity. The results indicated significant hepatoprotection at certain concentrations .

- In Vitro Studies : Various in vitro assays have been conducted using different cell lines to evaluate the safety and efficacy of this compound. For instance, MTT assays demonstrated low toxicity levels with effective protective measures against oxidative stress-induced damage .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Effective free radical scavenging |

| Anti-inflammatory | Cytokine Profiling | Downregulation of IL-6, TNF-α |

| Anticancer | Apoptosis Assays | Induction of apoptosis in cancer cell lines |

| Antiviral | Molecular Docking | Strong binding affinity to SARS-CoV-2 Mpro |

特性

IUPAC Name |

5-(5-hydroxy-3-methoxy-1-benzofuran-2-yl)-2-methoxybenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-20-15-10-7-9(17)3-4-13(10)22-14(15)8-5-11(18)16(21-2)12(19)6-8/h3-7,17-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEHKJSYOQDIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2=C(C3=C(O2)C=CC(=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160199 | |

| Record name | Gnetifolin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137476-72-3 | |

| Record name | Gnetifolin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137476723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gnetifolin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。